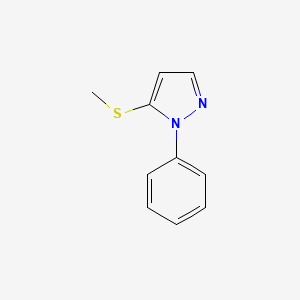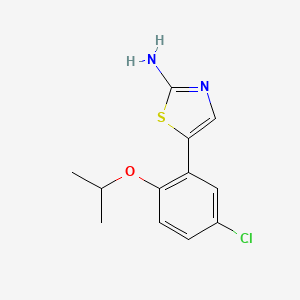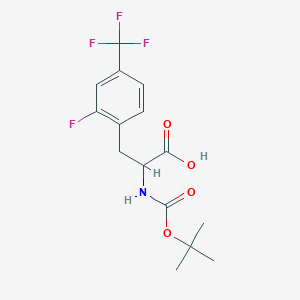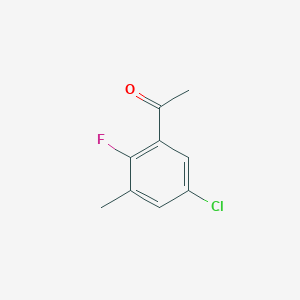
5'-Chloro-2'-fluoro-3'-methylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Chloro-2’-fluoro-3’-methylacetophenone is an aromatic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups at the 5’, 2’, and 3’ positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-fluoro-3’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluoroacetophenone with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 5’-Chloro-2’-fluoro-3’-methylacetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Chloro-2’-fluoro-3’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents are used.
Major Products Formed
Substitution Reactions: Products include substituted acetophenones with various functional groups replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include 5’-Chloro-2’-fluoro-3’-methylbenzoic acid or 5’-Chloro-2’-fluoro-3’-methylbenzaldehyde.
Reduction Reactions: Products include 5’-Chloro-2’-fluoro-3’-methylphenylethanol.
Wissenschaftliche Forschungsanwendungen
5’-Chloro-2’-fluoro-3’-methylacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5’-Chloro-2’-fluoro-3’-methylacetophenone depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring enhances its reactivity towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-Chloro-2’-fluoro-4’-methylacetophenone
- 5’-Chloro-2’-hydroxy-3’-methylacetophenone
- 5’-Fluoro-2’-hydroxy-3’-methylacetophenone
Uniqueness
5’-Chloro-2’-fluoro-3’-methylacetophenone is unique due to the specific arrangement of substituents on the aromatic ring, which imparts distinct chemical properties and reactivity. The combination of chlorine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in organic synthesis. Additionally, the presence of the methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C9H8ClFO |
|---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
1-(5-chloro-2-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3 |
InChI-Schlüssel |
BEPMQZBOVPSKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
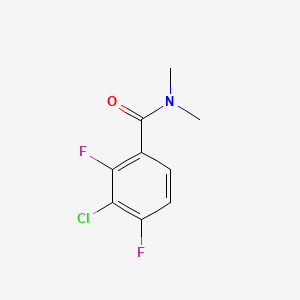
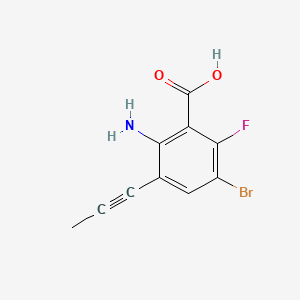
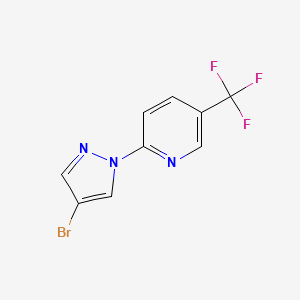

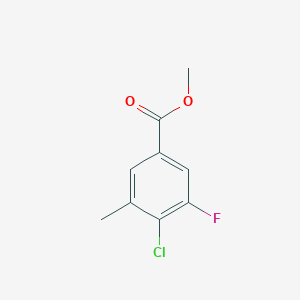

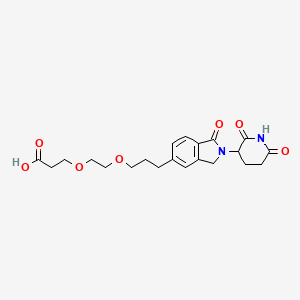
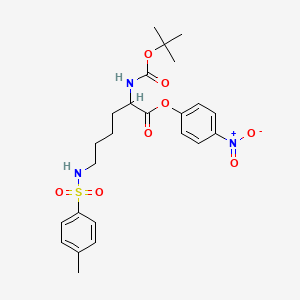
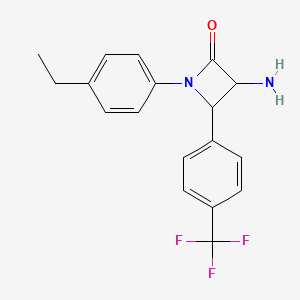
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
